molecular formula C24H49F3N12O4 B10830474 Ciraparantag (trifluoroacetate salt)

Ciraparantag (trifluoroacetate salt)

Cat. No.: B10830474
M. Wt: 626.7 g/mol
InChI Key: AEMJKCYSGBYLRS-APTPAJQOSA-N
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Preparation Methods

The synthesis of Ciraparantag involves the formation of two L-arginine units connected with a piperazine-containing linker chain . The synthetic route typically includes the following steps:

    Formation of the piperazine linker: This involves the reaction of piperazine with a suitable alkylating agent to form the desired linker chain.

    Coupling with L-arginine units: The piperazine linker is then coupled with L-arginine units through peptide bond formation, typically using coupling reagents such as carbodiimides.

    Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.

Industrial production methods for Ciraparantag are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Ciraparantag primarily undergoes noncovalent interactions rather than traditional chemical reactions. It binds to anticoagulants through hydrogen bonds and charge-charge interactions . The major products formed from these interactions are the complexes between Ciraparantag and the anticoagulants, which effectively neutralize the anticoagulant activity.

Mechanism of Action

Ciraparantag exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions . This binding neutralizes the anticoagulant activity, allowing for the rapid reversal of anticoagulation. The molecular targets include factor Xa inhibitors, direct thrombin inhibitors, and heparins . The pathways involved in its action primarily include the neutralization of anticoagulant effects and the restoration of normal hemostasis.

Comparison with Similar Compounds

Ciraparantag is unique in its broad-spectrum activity as an antidote for multiple classes of anticoagulants . Similar compounds include:

    Andexanet alfa: A recombinant protein that acts as a decoy receptor for factor Xa inhibitors.

    Idarucizumab: A monoclonal antibody fragment that specifically binds to dabigatran.

    Prothrombin complex concentrate: A mixture of clotting factors used to reverse the effects of vitamin K antagonists.

Compared to these compounds, Ciraparantag offers the advantage of being a small molecule with the potential to reverse a wider range of anticoagulants .

Properties

Molecular Formula

C24H49F3N12O4

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H48N12O2.C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);(H,6,7)/t17-,18-;/m0./s1

InChI Key

AEMJKCYSGBYLRS-APTPAJQOSA-N

Isomeric SMILES

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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